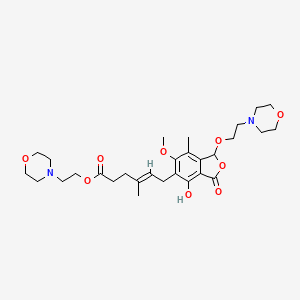

1-(2-(4-Morpholinyl)ethoxy) mycophenolate mofetil

Übersicht

Beschreibung

1-(2-(4-Morpholinyl)ethoxy) mycophenolate mofetil is a derivative of mycophenolic acid, an immunosuppressant used primarily to prevent organ rejection in transplant patients. This compound is a prodrug, meaning it is metabolized in the body to produce the active drug, mycophenolic acid. It is known for its ability to inhibit inosine monophosphate dehydrogenase, an enzyme crucial for the proliferation of T and B lymphocytes, thereby suppressing the immune response .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(4-Morpholinyl)ethoxy) mycophenolate mofetil involves the esterification of mycophenolic acid with 4-(2-hydroxyethyl)morpholine. This reaction typically occurs in a suitable solvent under azeotropic separation of water . The process can also involve the reaction of mycophenolic chloride with an excess of 2-morpholinoethanol or condensation using dicyclohexylcarbodiimide (DDC) .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring the purity and yield of the final product. The process involves stringent control of reaction conditions and purification steps to meet pharmaceutical standards .

Analyse Chemischer Reaktionen

Types of Reactions: 1-(2-(4-Morpholinyl)ethoxy) mycophenolate mofetil undergoes various chemical reactions, including:

Hydrolysis: In the body, it is hydrolyzed to release mycophenolic acid.

Oxidation and Reduction: These reactions are less common for this compound due to its stable ester linkage.

Substitution: The morpholine ring can undergo substitution reactions under specific conditions.

Common Reagents and Conditions:

Hydrolysis: Catalyzed by esterases in the liver.

Substitution: Requires strong nucleophiles and appropriate solvents.

Major Products:

Wissenschaftliche Forschungsanwendungen

1-(2-(4-Morpholinyl)ethoxy) mycophenolate mofetil has a wide range of applications in scientific research:

Wirkmechanismus

The compound exerts its effects by being metabolized to mycophenolic acid, which inhibits inosine monophosphate dehydrogenase (IMPDH). This inhibition depletes guanosine nucleotides, crucial for DNA synthesis in T and B lymphocytes, thereby suppressing their proliferation . This mechanism is vital for preventing organ rejection and managing autoimmune diseases .

Vergleich Mit ähnlichen Verbindungen

Mycophenolic Acid: The active form of the prodrug, directly inhibits IMPDH.

Azathioprine: Another immunosuppressant, but with a different mechanism involving the inhibition of purine synthesis.

Cyclosporine: Inhibits calcineurin, preventing T-cell activation.

Uniqueness: 1-(2-(4-Morpholinyl)ethoxy) mycophenolate mofetil is unique due to its specific inhibition of IMPDH, leading to selective suppression of lymphocyte proliferation without the nephrotoxicity associated with calcineurin inhibitors like cyclosporine .

Biologische Aktivität

1-(2-(4-Morpholinyl)ethoxy) mycophenolate mofetil (MMF) is a prodrug of mycophenolic acid (MPA), primarily recognized for its immunosuppressive properties. This compound plays a significant role in preventing organ rejection post-transplantation and managing autoimmune diseases. Understanding its biological activity involves exploring its mechanisms of action, efficacy in clinical settings, and specific case studies that highlight its therapeutic potential.

Mycophenolate mofetil acts as a selective inhibitor of inosine monophosphate dehydrogenase (IMPDH) , an enzyme crucial for the de novo synthesis pathway of purine nucleotides. The inhibition of IMPDH leads to a depletion of guanosine nucleotides, which is particularly effective in lymphocytes (T and B cells), resulting in:

- Inhibition of lymphocyte proliferation : This is crucial for preventing the immune response against transplanted organs.

- Reduction in antibody formation : By limiting the proliferation of B cells, MMF decreases the production of antibodies that can lead to graft rejection.

- Anti-inflammatory effects : Mycophenolate mofetil also reduces the expression of pro-inflammatory cytokines and mediators, contributing to its therapeutic effects in autoimmune diseases.

Pharmacokinetics

The pharmacokinetics of mycophenolate mofetil reveal important details about its absorption, distribution, metabolism, and excretion:

- Absorption : MMF is rapidly absorbed with a bioavailability of approximately 94%. The peak plasma concentration of MPA occurs 60 to 90 minutes after oral administration.

- Distribution : The volume of distribution ranges from 3.6 to 4.0 L/kg, indicating extensive distribution into tissues.

- Metabolism : MMF is metabolized by liver carboxylesterases into MPA, which is the active form. MPA is further metabolized into an inactive glucuronide metabolite.

- Protein Binding : MPA has a high protein binding rate (97%), primarily to albumin.

Efficacy in Clinical Studies

Numerous studies have evaluated the efficacy of mycophenolate mofetil in various clinical settings. Below are key findings from significant studies:

Case Studies

- Ocular Inflammation Management : In a pilot study involving patients with uncontrolled ocular inflammation, the introduction of MMF led to significant symptom improvement and allowed for reduced steroid dosages in most participants. This highlights MMF's role as a steroid-sparing agent.

- ANCA-Associated Vasculitis : A systematic review indicated that MMF could serve as an effective remission induction therapy for non-life-threatening ANCA-associated vasculitis, providing an alternative to traditional therapies like cyclophosphamide.

- Transplantation Outcomes : In renal transplant recipients, MMF has been shown to improve graft survival rates when used in conjunction with other immunosuppressants, demonstrating its critical role in transplant medicine.

Eigenschaften

IUPAC Name |

2-morpholin-4-ylethyl (E)-6-[4-hydroxy-6-methoxy-7-methyl-1-(2-morpholin-4-ylethoxy)-3-oxo-1H-2-benzofuran-5-yl]-4-methylhex-4-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H42N2O9/c1-20(5-7-23(32)38-18-12-30-8-14-36-15-9-30)4-6-22-26(33)25-24(21(2)27(22)35-3)29(40-28(25)34)39-19-13-31-10-16-37-17-11-31/h4,29,33H,5-19H2,1-3H3/b20-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKAOBWLSKUSFOB-LRNAUUFOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(OC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)OCCN3CCOCC3)O)OCCN4CCOCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2C(OC(=O)C2=C(C(=C1OC)C/C=C(\C)/CCC(=O)OCCN3CCOCC3)O)OCCN4CCOCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H42N2O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

562.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1094322-91-4 | |

| Record name | 1-(2-(4-Morpholinyl)ethoxy) mycophenolate mofetil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1094322914 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2-(4-MORPHOLINYL)ETHOXY) MYCOPHENOLATE MOFETIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0W13F6K1DJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.